3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H23BrN2O2 and its molecular weight is 415.331. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antimicrobial Applications
- Novel quinazolinones have been synthesized and evaluated for their antiviral activities against viruses such as HIV, HSV, and vaccinia viruses. For instance, certain bromo-substituted quinazolinone derivatives exhibited significant antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
- Another study focused on the synthesis and antimicrobial activity of newer quinazolinones, further underscoring the potential of such compounds in addressing bacterial and fungal infections (Patel, Mistry, & Desai, 2006).
Chemical Synthesis and Sensor Development
- Research on the synthesis of tetrahydroquinolines has yielded methods for creating multisubstituted derivatives, which are crucial for developing pharmaceuticals and materials with specific biological activities (Zhang et al., 2014).
- A chemosensor based on a related benzamide compound has been developed for the selective detection of Al3+ ions, showcasing the utility of such molecules in environmental and biological monitoring (Anand, Kumar, & Sahoo, 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may influence several biochemical pathways
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which this compound is a part of, are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects
Action Environment
It’s known that the ph strongly influences the rate of hydrolysis of boronic acids and their esters , which could potentially influence the action of this compound
Properties
IUPAC Name |
3-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-14(2)10-11-24-19-8-7-18(13-15(19)6-9-20(24)25)23-21(26)16-4-3-5-17(22)12-16/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPLMYLPDQAFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.